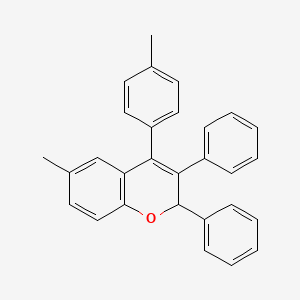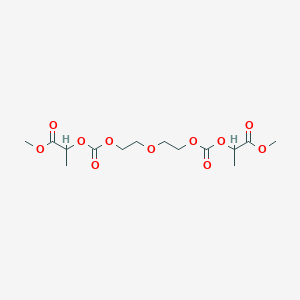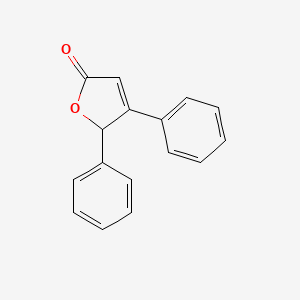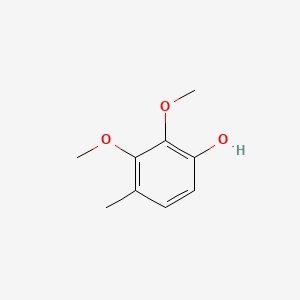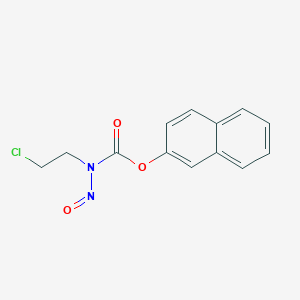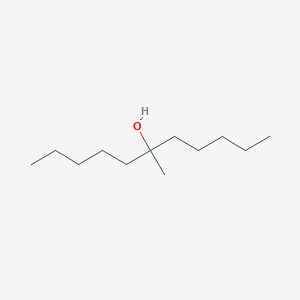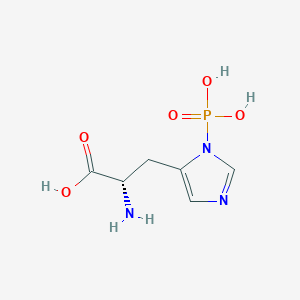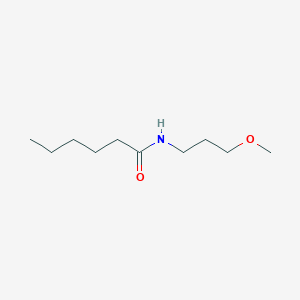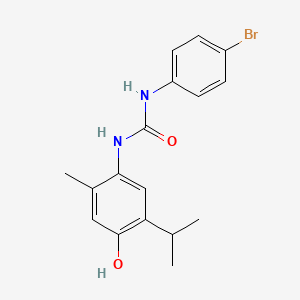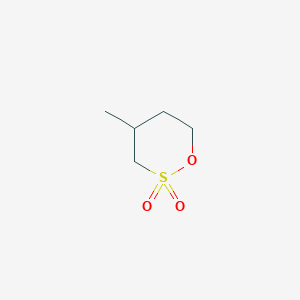
4-Methyl-1,2-oxathiane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-oxathiane 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its six-membered ring structure. This compound is part of the broader class of sultones, which are known for their unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-oxathiane 2,2-dioxide can be achieved through several methods. One common approach involves the oxidation of 4-chloro-4-methyl-1,2-oxathiane 1-oxide, which is derived from the reaction of 3-methylbut-3-en-1-ol with thionyl chloride (SOCl2). The oxidation is typically carried out using hydrogen peroxide (H2O2) as the oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,2-oxathiane 2,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfone group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-Methyl-1,2-oxathiane 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 4-Methyl-1,2-oxathiane 2,2-dioxide exerts its effects involves its ability to interact with various molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butane sultone: Another sultone with similar reactivity but different structural properties.
4-Methylene-1,2-oxathiane 2,2-dioxide: A closely related compound with a methylene group instead of a methyl group.
Uniqueness
4-Methyl-1,2-oxathiane 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
5455-50-5 |
|---|---|
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
4-methyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3 |
Clé InChI |
MKJOLUXKAUKFIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




